molecular formula C19H30N2O2 B6082371 N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide

N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide

カタログ番号 B6082371
分子量: 318.5 g/mol
InChIキー: LDAPSYCGCLRWGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide, also known as CPP-115, is a compound that belongs to the class of GABA (gamma-aminobutyric acid) aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, an enzyme that catalyzes the degradation of GABA in the brain. CPP-115 has shown potential in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

作用機序

N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This results in increased levels of GABA, a neurotransmitter that has inhibitory effects on neuronal activity. This increase in GABA levels leads to a reduction in neuronal excitability, which is thought to underlie the therapeutic effects of N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide in various neurological disorders.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide has been shown to increase GABA levels in the brain, which leads to a reduction in neuronal excitability. This reduction in excitability has been linked to the therapeutic effects of N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide in various neurological disorders. In addition, N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide has been shown to have minimal effects on other neurotransmitter systems, which suggests that it has a high degree of selectivity for GABA aminotransferase.

実験室実験の利点と制限

One of the main advantages of N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide in lab experiments is its high degree of selectivity for GABA aminotransferase. This allows researchers to study the effects of inhibiting this enzyme without affecting other neurotransmitter systems. However, one limitation of N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide is its relatively short half-life, which may require frequent dosing in animal studies.

将来の方向性

There are several potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which may have improved therapeutic efficacy in neurological disorders. In addition, there is interest in studying the effects of N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide in combination with other drugs, such as antiepileptic drugs or benzodiazepines, to determine if there is a synergistic effect. Finally, there is interest in studying the long-term effects of N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide on neuronal function and behavior, as well as its potential for use in human clinical trials.

合成法

N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-2-furoic acid with cycloheptylmagnesium bromide, followed by the reaction of the resulting intermediate with piperidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide has shown efficacy in reducing seizures in animal models of epilepsy, as well as reducing drug-seeking behavior in animal models of addiction. In addition, N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide has been shown to have anxiolytic effects in animal models of anxiety.

特性

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-3,5-dimethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-14-12-15(2)23-18(14)19(22)20-16-8-7-11-21(13-16)17-9-5-3-4-6-10-17/h12,16-17H,3-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAPSYCGCLRWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)NC2CCCN(C2)C3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。